molecular formula C16H14O7 B2808386 Antibiotic AGI-B4 CAS No. 359828-18-5

Antibiotic AGI-B4

Cat. No.: B2808386
CAS No.: 359828-18-5
M. Wt: 318.281
InChI Key: MPAKYMOQGZITTQ-UHFFFAOYSA-N
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Description

Antibiotic AGI-B4 (C₁₆H₁₄O₇; MW 318.28) is a dihydroxanthone derivative originally isolated from marine fungi, including Aspergillus sydowii and Neosartorya fischeri . Its core structure features a dihydroxyxanthenone skeleton with a free hydroxyl group at the C-12 position, critical for bioactivity . AGI-B4 exhibits diverse pharmacological properties:

  • Antiviral Activity: Inhibits tobacco mosaic virus (TMV) replication (IC₅₀ = 0.26 mg/mL or 260 μM) .
  • Antibacterial Activity: Mild activity against E. coli and B. subtilis .
  • Cytotoxicity: Inhibits human gastric (SGC-7901) and hepatic (BEL-7404) cancer cell proliferation and VEGF-induced endothelial cell growth (IC₅₀ = 1.4–6.2 μM) .

Properties

IUPAC Name

methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxo-1,2-dihydroxanthene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,8,13,17-19H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAKYMOQGZITTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AGI-B4 involves the cultivation of Aspergillus sydowii in a controlled environment. The fungus is grown in a nutrient-rich medium, and the compound is extracted using organic solvents such as chloroform and methanol . The crude extract is then purified through chromatographic techniques to isolate AGI-B4.

Industrial Production Methods: Industrial production of AGI-B4 follows a similar approach but on a larger scale. The fermentation process is optimized to maximize yield, and advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Key Functional Groups:

  • Carboxylate ester at position 1.

  • Hydroxyl groups at positions 2 and 8.

  • Hydroxymethyl group at position 6.

  • Ketone at position 9.

Hypothetical Reactivity

While no experimental reaction data exists for AGI-B4, its functional groups suggest potential reactivity:

2.1. Ester Hydrolysis

The carboxylate ester group may undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. For example:

RCOOR’+H2OH+or OHRCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{R'OH}

Conditions : Likely requires strong acids (e.g., HCl) or bases (e.g., NaOH).

2.2. Oxidation/Reduction

  • Ketone at position 9 : Could be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

  • Hydroxymethyl group : Susceptible to oxidation to a carboxylate under strong oxidizing conditions (e.g., KMnO₄).

2.3. Electrophilic Substitution

The aromatic rings (xanthone core) may undergo electrophilic substitution (e.g., nitration, sulfonation) at activated positions due to hydroxyl groups.

Comparison to Structurally Similar Antibiotics

AGI-B4’s xanthone core resembles flavonoids and anthraquinones. For example:

FeatureAGI-B4Tetracycline
Core structureXanthoneNaphthacene
Key functional groupsEster, hydroxyl, ketoneAmide, hydroxyl, ketone
ReactivityEster hydrolysis (predicted)pH-dependent lactam ring opening

Gaps in Current Knowledge

  • Synthetic Pathways : No documented synthesis or biosynthetic routes for AGI-B4.

  • Degradation Products : Stability under varying pH/temperature remains unstudied.

  • Enzymatic Interactions : Potential interactions with bacterial enzymes (e.g., hydrolases, oxidoreductases) are unexplored.

Recommendations for Future Research

  • Conduct kinetic studies to characterize ester hydrolysis rates.

  • Explore redox behavior using cyclic voltammetry.

  • Investigate bioactivation mechanisms via microbial enzymes (e.g., β-lactamase analogs ).

Scientific Research Applications

AGI-B4 has a wide range of scientific research applications:

Mechanism of Action

AGI-B4 exerts its effects primarily through the inhibition of vascular endothelial growth factor (VEGF)-induced endothelial cell growth. This inhibition disrupts the angiogenesis process, which is crucial for tumor growth and metastasis . The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective cytotoxicity observed in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues of AGI-B4

AGI-B4 belongs to the xanthone family, which shares a tricyclic aromatic scaffold. Key structural analogs and their modifications include:

Compound Source Structural Features Bioactivity Summary
AGI-B4 Aspergillus sydowii Dihydroxyxanthenone, free C-12 hydroxyl Broad-spectrum (antiviral, cytotoxic)
12-O-Acetyl-AGI-B4 Marine Aspergillus spp. C-12 hydroxyl acetylated Reduced cytotoxicity
Aspergillusone A Aspergillus spp. Dihydroxanthone with altered substituents Antibiotic activity (exact targets unclear)
Sydovinin B Aspergillus sydowii Xanthone with methoxy groups Moderate antibiotic activity
3,4-Dihydroxybenzoic Acid Neosartorya fischeri Simple phenolic acid Anti-TMV (IC₅₀ = 0.63 mg/mL)

Key Structural Insights :

  • The free C-12 hydroxyl in AGI-B4 is essential for cytotoxicity and antiviral activity. Acetylation at this position (e.g., 12-O-acetyl-AGI-B4) abolishes activity .
  • Xanthones with methoxy or acetyl groups (e.g., sydovinin B) show reduced potency compared to AGI-B4 .

Functional Comparison by Bioactivity

Antiviral Activity
Compound Target Virus IC₅₀/EC₅₀ Mechanism Notes Reference
AGI-B4 TMV 0.26 mg/mL Inhibits viral replication
3,4-Dihydroxybenzoic Acid TMV 0.63 mg/mL Less potent than AGI-B4
Engyodontiumones H N/A N/A Mild antibacterial, no antiviral data
Antibacterial Activity
Compound Target Pathogens MIC/IC₅₀ Comparison to Standards Reference
AGI-B4 E. coli, B. subtilis 25 μM (mild) Less potent than carbendazim
Stemphyperylenol Alternaria solani 1.57 μM Comparable to carbendazim
Pycnophorin B. subtilis, S. aureus 25 μM Similar to AGI-B4 but narrower spectrum
Cytotoxicity and Anti-Angiogenic Effects
Compound Cell Line/Activity IC₅₀ Key Findings Reference
AGI-B4 SGC-7901, BEL-7404 Not specified Inhibits cancer cell proliferation
AGI-B4 VEGF-induced HUVEC growth 1.4–6.2 μM Targets angiogenesis pathways
Aspergillusone B Balanus amphitrite larvae Potent Specialized antilarval activity

Critical Analysis of Structure-Activity Relationships (SAR)

  • C-12 Hydroxyl Group : Essential for AGI-B4’s bioactivity. Derivatives lacking this group (e.g., 12-O-acetyl-AGI-B4) show reduced efficacy .
  • Dihydroxyxanthenone Core: Enhances membrane permeability and target binding compared to simpler xanthones (e.g., sydovinin B) .
  • Substituent Effects : Methoxy or acetyl groups in analogs reduce potency, likely due to steric hindrance or decreased hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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